1-(4-Ethylphenyl)sulfonylpiperidine
Description
1-(4-Ethylphenyl)sulfonylpiperidine is a sulfonamide-substituted piperidine derivative characterized by a piperidine ring linked to a 4-ethylphenyl sulfonyl group. This structural motif is significant in medicinal chemistry due to the sulfonyl group’s role in enhancing metabolic stability and binding affinity to biological targets.
Properties
CAS No. |
58722-30-8 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36g/mol |
IUPAC Name |
1-(4-ethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-2-12-6-8-13(9-7-12)17(15,16)14-10-4-3-5-11-14/h6-9H,2-5,10-11H2,1H3 |
InChI Key |
BOWRZBXXGIAXBP-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one
- Substituents : Acetyl group at position 1, ethyl at position 3, and two 4-methoxyphenyl groups at positions 2 and 4.
- The acetyl group introduces polarity, affecting solubility .
- Biological Activity : Piperidine derivatives with methoxyphenyl and acetyl groups exhibit antimicrobial and antiviral activities .
1-[2-(2,4-Difluorophenyl)ethyl]-4-(phenylsulfonyl)piperidine
- Substituents : 2,4-Difluorophenyl ethyl chain at position 1 and phenylsulfonyl at position 3.
- Key Features : Fluorine atoms increase electronegativity and metabolic stability. The ethyl linker may enhance conformational flexibility compared to direct sulfonyl attachment in this compound .
- Pharmacokinetics : Fluorinated analogs often show improved blood-brain barrier penetration due to increased lipophilicity .
1-[(4-Ethoxyphenyl)sulfonyl]piperidine
- Substituents : Ethoxy group on the phenyl ring.
- Key Differences : The ethoxy group (-OCH₂CH₃) is bulkier and more electron-donating than the ethyl group (-CH₂CH₃) in this compound. This may reduce steric hindrance while altering electronic interactions with target proteins .
- Physicochemical Properties : Ethoxy substitution increases solubility in polar solvents compared to ethyl groups .
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine
- Substituents : Nitrophenyl sulfanylmethyl group.
- Key Differences: The nitro group (-NO₂) is strongly electron-withdrawing, which contrasts with the electron-neutral ethyl group in this compound. The sulfanyl (S-) linkage instead of sulfonyl (SO₂) reduces oxidation stability but may enhance reactivity in nucleophilic environments .
Data Table: Comparative Analysis of Key Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
